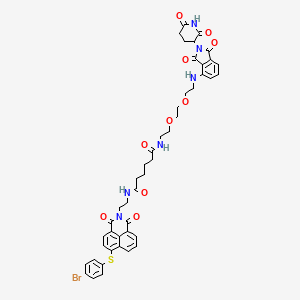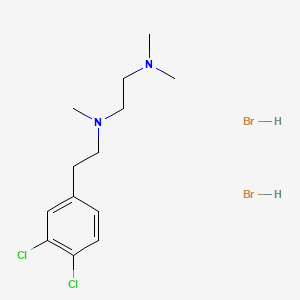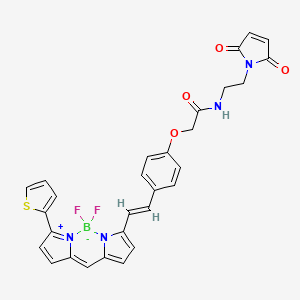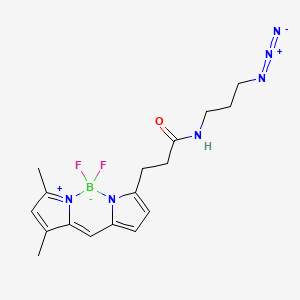
BG14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BG14 is a probe for chemo-optical modulation of epigenetically regulated transcription (COMET). It enables high-resolution, optical control of epigenetic mechanisms and photochromically inhibits human histone deacetylases using visible light.
Aplicaciones Científicas De Investigación
Protection of Cells from Chemotherapy Agents
A study by Loktionova et al. (1999) explored the use of mutant forms of O6-alkylguanine-DNA alkyltransferase (AGT) resistant to BG in CHO cells. This research aimed to determine if these mutants could impart resistance to the killing effect of the combination of BG and 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapy agent. The study found that certain BG-resistant mutant proteins showed a reduced reaction rate with methylated DNA substrates but still protected cells from BCNU, indicating potential applications in reducing chemotherapy toxicity.
CD147 Expression and Tumor Proliferation
Research by Peng et al. (2020) identified CD147, also known as BSG, as a factor in tumor proliferation in bladder cancer (BC). The study revealed that CD147 expression was significantly increased in BC and correlated with tumor proliferation. This suggests a potential role for CD147 in developing prognostic markers or therapeutic targets for bladder cancer.
CD147 in Head and Neck Squamous Cell Carcinoma
Another study focused on CD147, conducted by Yu et al. (2018), revealed its role in the progression of head and neck squamous cell carcinoma (HNSCC). The research demonstrated that CD147 promotes tumor progression through nuclear factor kappa B signaling, suggesting its potential as a biomarker for diagnosis and treatment in HNSCC.
Genetic Disorders and Nucleolar Recruitment
A study by Warda et al. (2016) investigated the Bowen-Conradi syndrome (BCS), a genetic disorder caused by a mutation in the EMG1 gene. The research found that the BCS mutation leads to reduced nucleolar localization and increased degradation of the mutant protein, affecting ribosomal subunit biogenesis.
P140K MGMT Transduction in Hematopoietic Cells
Research by Zielske et al. (2003) explored the in vivo selection of MGMT(P140K) transduced hematopoietic stem cells, demonstrating potential applications in gene therapy and cancer treatment. The study found that cells expressing MGMT(P140K) could resist treatment with BG/BCNU, suggesting a strategy to protect healthy cells during cancer therapy.
Mutation of BCL-6 Gene in Normal B Cells
Shen et al. (1998) Shen et al. (1998) identified mutations in the BCL-6 gene in normal B cells. This research helps in understanding the role of somatic hypermutation in immune response and potentially in the development of certain types of lymphomas.
Disruption of BG14 in Seed Development
A recent study by Wang et al. (2023) investigated the role of the BG14 gene in Arabidopsis seed development. The disruption of BG14 resulted in enhanced callose deposition in seeds and affected seed longevity and dormancy, providing insights into the genetic control of seed development.
Propiedades
Número CAS |
1628784-50-8 |
|---|---|
Nombre del producto |
BG14 |
Fórmula molecular |
C21H21N5O |
Peso molecular |
359.43 |
Nombre IUPAC |
N-(2-Aminophenyl)-4-((4-(dimethylamino)phenyl)diazenyl)benzamide |
InChI |
InChI=1S/C21H21N5O/c1-26(2)18-13-11-17(12-14-18)25-24-16-9-7-15(8-10-16)21(27)23-20-6-4-3-5-19(20)22/h3-14H,22H2,1-2H3,(H,23,27)/b25-24+ |
Clave InChI |
JTNDTZSCCLTZNP-OCOZRVBESA-N |
SMILES |
O=C(NC1=CC=CC=C1N)C2=CC=C(/N=N/C3=CC=C(N(C)C)C=C3)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BG14; BG-14; BG 14; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)



![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)


![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)


